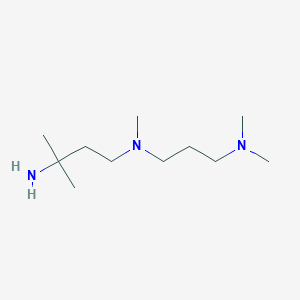
4-Desamino-1,5-dihydro-4-oxo Imiquimod
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Desamino-1,5-dihydro-4-oxo Imiquimod is a chemical compound with the molecular formula C14H15N3O. It is a derivative of Imiquimod, which is known for its immune response modifying properties. This compound is characterized by the absence of an amino group at the 4-position and the presence of a keto group, making it structurally distinct from its parent compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Desamino-1,5-dihydro-4-oxo Imiquimod typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol.
Oxidation: The hydroxyl group at the 4-position is oxidized to form the keto group, resulting in this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Desamino-1,5-dihydro-4-oxo Imiquimod can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: The imidazoquinoline ring can undergo substitution reactions at various positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Substitution Reagents: Halogens or other electrophiles for substitution reactions.
Major Products
Oxidation: Further oxidized derivatives of the compound.
Reduction: 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol.
Substitution: Various substituted imidazoquinoline derivatives.
Applications De Recherche Scientifique
4-Desamino-1,5-dihydro-4-oxo Imiquimod has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other imidazoquinoline derivatives.
Biology: Studied for its potential effects on biological systems, particularly in immune response modulation.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Desamino-1,5-dihydro-4-oxo Imiquimod is similar to that of Imiquimod. It acts as an immune response modifier by binding to toll-like receptor 7 (TLR7). This binding activates the immune system, leading to the production of cytokines and other immune mediators. The molecular targets and pathways involved include the activation of nuclear factor-kappa B (NF-κB) and the production of interferons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imiquimod: The parent compound, known for its immune response modifying properties.
1-isobutyl-1H-imidazo[4,5-c]quinolin-4-ol: A precursor in the synthesis of 4-Desamino-1,5-dihydro-4-oxo Imiquimod.
Other Imidazoquinoline Derivatives: Various derivatives with similar structures and properties.
Uniqueness
This compound is unique due to the absence of the amino group at the 4-position and the presence of a keto group. This structural difference may result in distinct biological and chemical properties compared to its parent compound and other derivatives .
Propriétés
IUPAC Name |
1-(2-methylpropyl)-5H-imidazo[4,5-c]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9(2)7-17-8-15-12-13(17)10-5-3-4-6-11(10)16-14(12)18/h3-6,8-9H,7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNBWNGENQSKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![4-(5,6,7,8-Tetrahydro-[1,8]naphthyridin-2-yl)-butyronitrile](/img/structure/B8396849.png)

![11-Amino-5H-pyrrolo[2,1-c][1,4]benzodiazepine](/img/structure/B8396855.png)
